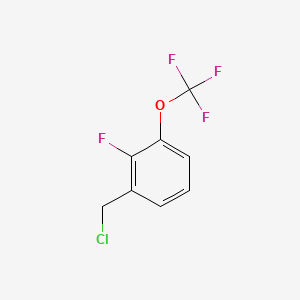
1-(Chloromethyl)-2-fluoro-3-(trifluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(Chloromethyl)-2-fluoro-3-(trifluoromethoxy)benzene” is a chemical compound with the molecular formula C8H6ClF3O . It is a derivative of benzene, which is an aryl trifluoromethyl ether .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the preparation of (Trifluoromethoxy)benzene from 4-chloro-1-(trifluoromethoxy)benzene via hydrogenolysis . Another method involves the reaction of Trichloromethoxy benzene with anhydrous HF at 80°C for 4-6 hours .Molecular Structure Analysis
The molecular structure of “1-(Chloromethyl)-2-fluoro-3-(trifluoromethoxy)benzene” can be represented by the InChI code: 1S/C8H6ClF3O/c9-5-6-3-1-2-4-7(6)13-8(10,11)12/h1-4H,5H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(Chloromethyl)-2-fluoro-3-(trifluoromethoxy)benzene” include a boiling point of 68-70/15mm . The compound has a molecular weight of 210.58 .Aplicaciones Científicas De Investigación
Supramolecular Chemistry and Nanotechnology
The versatile nature of benzene derivatives, including those with complex fluorine substitutions such as 1-(Chloromethyl)-2-fluoro-3-(trifluoromethoxy)benzene, has shown significant promise in supramolecular chemistry. Benzene-1,3,5-tricarboxamides (BTAs), a related category, exemplify the potential of such compounds in nanotechnology and polymer processing due to their ability to self-assemble into nanometer-sized rod-like structures stabilized by hydrogen bonding. This property is crucial for developing materials with specific functionalities and high stability, indicating that derivatives like 1-(Chloromethyl)-2-fluoro-3-(trifluoromethoxy)benzene could have similar applications (Cantekin, de Greef, & Palmans, 2012).
Environmental Remediation and Safety
Fluorinated compounds have been extensively studied for their environmental persistence and potential toxicity. Research into biodegradation pathways for fluorinated substances, including those with complex structures like 1-(Chloromethyl)-2-fluoro-3-(trifluoromethoxy)benzene, is critical for understanding their environmental impact and for developing remediation strategies. Studies have shown that the trifluoromethoxy group, a feature of this compound, may offer a balance between beneficial chemical properties and environmental degradability, suggesting a pathway toward more environmentally benign fluorosurfactants (Frömel & Knepper, 2010).
Fluorocarbon Synthesis and Industrial Applications
The evolution of fluorocarbon synthesis, including the development of compounds with specific fluorine substitutions, has significant implications for industrial applications, ranging from refrigerants to solvents. The synthesis and study of small fluorocarbons have been crucial in meeting market demands while adhering to regulatory constraints. This area of research highlights the importance of compounds like 1-(Chloromethyl)-2-fluoro-3-(trifluoromethoxy)benzene in developing new materials that are both effective and environmentally compliant (Sicard & Baker, 2020).
Green Chemistry and Aqueous Media Reactions
The advancement of fluoroalkylation reactions in aqueous media represents a shift towards more environmentally friendly chemical synthesis, reducing the reliance on hazardous solvents and conditions. This research underscores the potential for using fluorinated compounds, including those similar to 1-(Chloromethyl)-2-fluoro-3-(trifluoromethoxy)benzene, in sustainable manufacturing processes. The ability to incorporate fluorine-containing functionalities into molecules in water or water-present environments opens new avenues for the synthesis of pharmaceuticals, agrochemicals, and functional materials, emphasizing the role of fluorine in enhancing the properties of these compounds (Song et al., 2018).
Safety And Hazards
Propiedades
IUPAC Name |
1-(chloromethyl)-2-fluoro-3-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF4O/c9-4-5-2-1-3-6(7(5)10)14-8(11,12)13/h1-3H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMSLJKBPIQURI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)F)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10737395 |
Source


|
| Record name | 1-(Chloromethyl)-2-fluoro-3-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10737395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)-2-fluoro-3-(trifluoromethoxy)benzene | |
CAS RN |
1373864-66-4 |
Source


|
| Record name | 1-(Chloromethyl)-2-fluoro-3-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10737395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

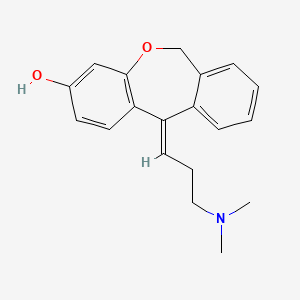
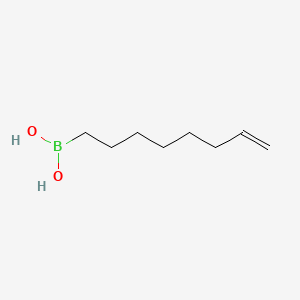
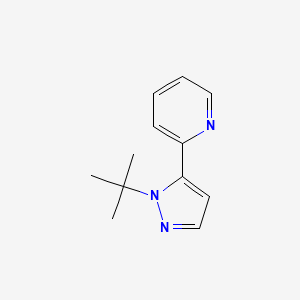
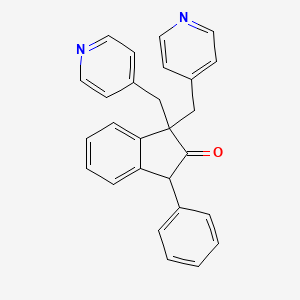
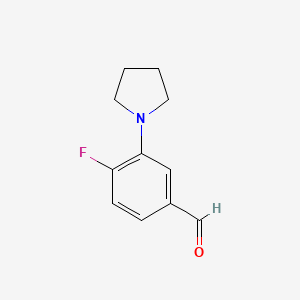
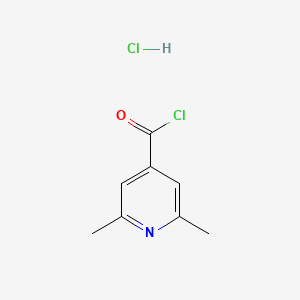
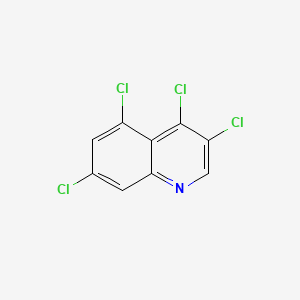

![7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B599103.png)
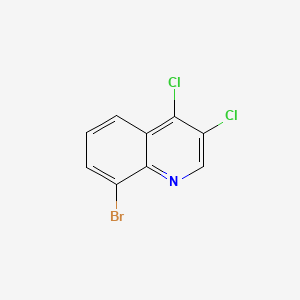
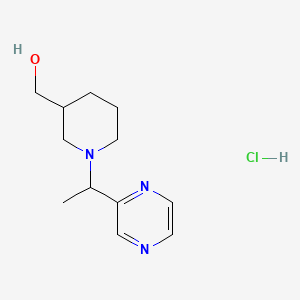
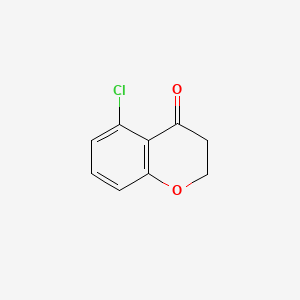
![4-Methoxy-alpha-[(3-Methoxyphenyl)thio]Acetophenone](/img/structure/B599108.png)
![8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine](/img/structure/B599112.png)